molecular formula C23H18N4O3S2 B13377604 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

Cat. No.: B13377604
M. Wt: 462.5 g/mol
InChI Key: POZUAYFPFBPIDV-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a primary mediator of tumor angiogenesis. Its research value lies in its ability to effectively block the VEGFR-2 signaling pathway, thereby inhibiting endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with oxygen and nutrients. This mechanism makes it a critical pharmacological tool for studying angiogenesis-dependent processes in various cancer models, including breast cancer and hepatocellular carcinoma. The compound's design features a (5Z)-benzylidene-thiazol-4-one core, a structure known to interact with the ATP-binding site of the kinase, and its efficacy has been demonstrated to induce apoptosis and suppress tumor growth in preclinical studies. Researchers utilize this compound to investigate novel anti-angiogenic therapeutic strategies and to explore the molecular intricacies of the VEGF signaling cascade in oncogenesis and metastasis. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O3S2/c1-2-29-15-9-7-14(8-10-15)24-22-27-21(28)19(31-22)13-16-11-12-20(30-16)32-23-25-17-5-3-4-6-18(17)26-23/h3-13H,2H2,1H3,(H,25,26)(H,24,27,28)/b19-13-

InChI Key

POZUAYFPFBPIDV-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Origin of Product

United States

Preparation Methods

The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with 4-ethoxyaniline, followed by cyclization with thioglycolic acid under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Observations :

Substituent Diversity : The target compound’s benzimidazole-thioether-furan group distinguishes it from analogs with simpler aryl (e.g., chlorophenyl , fluorophenyl ) or alkoxy (e.g., trifluoromethyl/methoxy ) substituents.

Synthetic Efficiency : Yields for the target compound (70–85%) are comparable to fluorinated (85% ) and hydroxybenzylidene (82% ) analogs but superior to chlorophenyl derivatives (65–80% ).

Electronic Effects : The ethoxy group in the target compound enhances electron-donating capacity relative to electron-withdrawing groups like trifluoromethyl or chloro .

Biological Activity

The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a thiazole derivative characterized by a complex structure featuring multiple heterocycles, including thiazole, furan, and benzimidazole moieties. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit notable antimicrobial activity against various bacterial and fungal strains. The thiazole and benzimidazole components are often linked to antimicrobial effects due to their ability to disrupt microbial cell functions.

Anticancer Effects

Thiazole derivatives have been extensively studied for their anticancer properties. The compound shows promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance anticancer activity, with specific substituents leading to improved efficacy against cancer cell lines.

CompoundActivityIC50 (µM)Mechanism
Compound AAntitumor1.61 ± 1.92Apoptosis induction
Compound BAntitumor1.98 ± 1.22Cell cycle arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest that it could reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Studies indicate that it may interact with specific biological macromolecules such as proteins and nucleic acids, influencing various signaling pathways involved in disease processes.

Interaction Studies

Techniques such as molecular docking and dynamic simulations have been employed to predict how This compound interacts with target proteins. These studies reveal potential binding sites and interaction profiles that could be critical for its biological activity.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives similar to this compound in clinical settings:

  • Anticancer Study : A study demonstrated that a related thiazole derivative significantly reduced tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of a structurally similar compound against multi-drug resistant bacterial strains.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step reactions, typically starting with Knoevenagel condensation to form the thiazol-4-one core, followed by coupling reactions to introduce the benzimidazole and furan moieties. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reactivity .
  • Catalysts : Sodium acetate or triethylamine improves condensation efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required for cyclization . Yield optimization may involve continuous flow reactors for precise control over exothermic steps .

Q. Which analytical techniques are recommended to confirm structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR verifies regiochemistry and Z/E configuration of the exocyclic double bond .
  • HPLC : Quantifies purity (>95% typically required) and detects byproducts like unreacted intermediates .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What are the common impurities formed during synthesis, and how are they removed?

  • Byproducts : Unreacted thiosemicarbazides or incomplete condensation products .
  • Purification methods : Recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkyl chain length) influence bioactivity?

  • Halogenated substituents : Fluorine or chlorine at the benzimidazole ring enhances antimicrobial activity by improving membrane permeability .
  • Alkyl chains : Longer chains (e.g., dodecyl) increase lipophilicity, improving binding to hydrophobic enzyme pockets but may reduce solubility .
  • Ethoxy vs. methoxy groups : Ethoxy substituents on the anilino group enhance metabolic stability compared to methoxy .

Q. How can conflicting reports about biological activity (e.g., anticancer vs. antimicrobial) be resolved?

  • Assay standardization : Compare IC50 values across consistent cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) .
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding modes with targets like topoisomerase II (anticancer) or bacterial gyrase (antimicrobial) .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., EGFR kinase) .
  • Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. How does the compound’s selectivity for enzymes compare to structural analogs?

  • Thiazolidinone derivatives : The benzimidazole-furan hybrid shows 10-fold higher selectivity for bacterial DNA gyrase over human topoisomerase IIβ compared to pyrazole-only analogs .
  • Fluorinated vs. non-fluorinated : Fluorine substitution increases specificity for CYP450 isoforms (e.g., CYP3A4 inhibition) .

Q. What strategies mitigate instability under physiological pH conditions?

  • pH-controlled formulations : Encapsulation in PEGylated liposomes stabilizes the compound in serum (pH 7.4) .
  • Prodrug design : Ethoxy-to-methoxy substitution reduces hydrolysis in acidic environments (e.g., gastrointestinal tract) .

Methodological Guidelines

Recommended protocols for assessing in vitro cytotoxicity and selectivity:

  • MTT assay : Use HEK293 (normal) vs. HepG2 (cancer) cells; calculate selectivity index (SI = IC50_normal / IC50_cancer) .
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to balance permeability and solubility .
  • Metabolic stability : Incubate with liver microsomes; track degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.